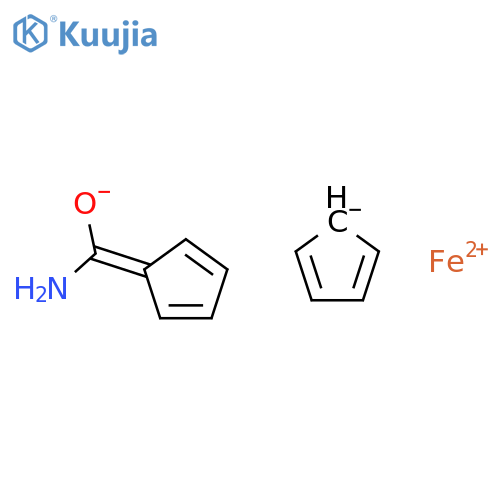Cas no 1287-17-8 (Ferrocenecarboxamide)

Ferrocenecarboxamide structure
商品名:Ferrocenecarboxamide
Ferrocenecarboxamide 化学的及び物理的性質
名前と識別子
-
- Ferrocenecarboxamide
- amino(cyclopenta-2,4-dien-1-ylidene)methanolate,cyclopenta-1,3-diene,iron(2+)
- cyclopenta-1,4-diene-1-carboxamide
- Ferrocenecarboxamide(8CI)
- Iron, (carbamoylcyclopentadienyl)cyclopentadienyl- (6CI,7CI)
- Cyclopentadienecarboxamide, cyclopentadienyliron deriv.
- 1287-17-8
- DTXSID10678835
- Iron(2+) amino(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1)
- amino(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+)
- Ferrocene, (aminocarbonyl)- (9CI)
- G78497
-
- インチ: 1S/C6H6NO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1,3H,2H2,(H2,7,8);1-3H,4H2;
- InChIKey: VODQOANLDBWYAB-UHFFFAOYSA-N
- ほほえんだ: NC(C1=CC=C[CH-]1)=O.[CH-]1C=CC=C1.[Fe+2]
計算された属性
- せいみつぶんしりょう: 229.01900
- どういたいしつりょう: 229.019000g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.1Ų
じっけんとくせい
- PSA: 43.09000
- LogP: 1.59630
Ferrocenecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR000Z0X-1g |
(Aminocarbonyl)ferrocene |
1287-17-8 | 98% | 1g |
$57.00 | 2025-03-31 | |
| 1PlusChem | 1P000YSL-5g |
Ferrocene, (aminocarbonyl)- (9CI) |
1287-17-8 | 98% | 5g |
$99.00 | 2023-12-25 | |
| Aaron | AR000Z0X-5g |
Ferrocene, (aminocarbonyl)- (9CI) |
1287-17-8 | 98% | 5g |
$144.00 | 2025-02-10 |
Ferrocenecarboxamide 関連文献
-
Huijie Qiao,Suyan Sun,Fan Yang,Yu Zhu,Weiguo Zhu,Yusheng Wu,Yangjie Wu RSC Adv. 2016 6 59319
-
Tesnim Dallagi,Siden Top,Stéphane Masi,Gérard Jaouen,Mouldi Saidi Metallomics 2010 2 289
-
3. Voltammetric and NMR studies of a bis(ferrocenecarboxamide)-substituted diaza 18-crown-6 receptor that simultaneously complexes and electrochemically recognises both cations and anionsPaul D. Beer,Zheng Chen,Mark I. Ogden J. Chem. Soc. Faraday Trans. 1995 91 295
-
4. Voltammetric and NMR studies of a bis(ferrocenecarboxamide)-substituted diaza 18-crown-6 receptor that simultaneously complexes and electrochemically recognises both cations and anionsPaul D. Beer,Zheng Chen,Mark I. Ogden J. Chem. Soc. Faraday Trans. 1995 91 295
-
Rocío García-álvarez,Alba E. Díaz-álvarez,Pascale Crochet,Victorio Cadierno RSC Adv. 2013 3 5889
1287-17-8 (Ferrocenecarboxamide) 関連製品
- 763031-44-3(Methanol,1-(2,4,6-cycloheptatrien-1-ylidene)-1-(dimethylamino)-)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 307-59-5(perfluorododecane)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
